P2X3 Receptor Antagonist Activity: Class-Level Inference from the Tetrazole-Substituted Arylamide Patent Family
The compound falls within the generic scope of US Patent US20090326220 A1, which discloses tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. Within this patent family, representative compounds bearing a dichloro-pyridinecarboxamide scaffold demonstrated P2X3 antagonist activity with IC₅₀ values in the nanomolar to low micromolar range when tested in recombinant human P2X3 receptor-expressing cell lines using calcium flux or electrophysiological readouts [1]. However, the exact IC₅₀ value for 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has not been publicly disclosed. The structural proximity to exemplified active compounds supports a class-level inference of P2X3 antagonist activity, but this must be verified experimentally before use as a reference antagonist [1].
| Evidence Dimension | P2X3 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific compound. |
| Comparator Or Baseline | Exemplified dichloro-pyridinecarboxamide analogs in US20090326220 patent: IC₅₀ values ranging from ~10 nM to 5 µM against recombinant human P2X3 receptors. |
| Quantified Difference | Cannot be calculated; target compound data absent. |
| Conditions | Recombinant human P2X3 receptors expressed in mammalian cell lines (e.g., HEK293 or 1321N1); calcium flux FLIPR assay or two-electrode voltage clamp electrophysiology in Xenopus oocytes [1]. |
Why This Matters
Understanding the likely potency range informs compound prioritization, assay design, and concentration selection in follow-up studies, reducing wasted screening iterations.
- [1] Dillon, M. P., Hawley, R. C., Chen, L., Feng, L., & Yang, M. (2009). Tetrazole-Substituted Arylamides as P2X3 and P2X2/3 Antagonists. US Patent Application US20090326220 A1. Representative biological data provided in Examples section. View Source
